BenchChemオンラインストアへようこそ!

Anisacril

5-HT6 antagonist appetite regulation cognitive pharmacology

Anisacril (SKF 16046) is a uniquely characterized serotonin antagonist with quantified dual activity at 5-HT6 (IC50=1380 nM) and 5-HT2A receptors—a pharmacological profile absent in methysergide, pizotifen, or cyproheptadine. This makes it the only commercially available reference standard for 5-HT6 antagonist screening assays. Its well-defined melting point (195–196°C) supports HPLC method development and identity verification. Ideal for receptor profiling, appetite regulation studies, and analytical QC workflows.

Molecular Formula C22H18O3
Molecular Weight 330.4 g/mol
CAS No. 5129-14-6
Cat. No. B1617769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisacril
CAS5129-14-6
Molecular FormulaC22H18O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C22H18O3/c1-25-19-15-9-8-14-18(19)21(22(23)24)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,24)
InChIKeyRHDBQQXIWBILRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anisacril (CAS 5129-14-6): Essential Baseline Data for Sourcing and Research Validation


Anisacril (CAS 5129-14-6, UNII 5TB1FV429Z, also known as SKF 16046) is a synthetic small molecule with the molecular formula C22H18O3 and a molecular weight of 330.38 g/mol, originally developed by Smith Kline & French as an anti-obesity agent and appetite suppressant [1]. Its IUPAC name is 2-(2-methoxyphenyl)-3,3-diphenylprop-2-enoic acid . The compound appears in the NCI Thesaurus and has been assigned an FDA UNII code, establishing its recognition in authoritative nomenclature systems [2]. Anisacril acts as a serotonin (5-HT) receptor antagonist with documented activity at 5-HT6 and 5-HT2A receptor subtypes [3].

Why Generic Serotonin Antagonist Substitution Is Not Scientifically Valid for Anisacril


Serotonin antagonists as a therapeutic class exhibit profound pharmacological heterogeneity. Compounds within this class differ substantially in their receptor subtype selectivity profiles, binding affinities, and functional antagonist potencies. For instance, classic antimigraine agents methysergide, pizotifen, and cyproheptadine display high affinity for 5-HT2 receptors (affinity constants 1–10 nM), but their activity at 5-HT6 receptors has not been similarly characterized, with only methysergide showing meaningful affinity at non-5-HT1A cortical sites [1]. Anisacril distinguishes itself through documented antagonism at the 5-HT6 receptor (IC50 = 1380 nM), a target implicated in appetite regulation and cognitive function that is not a primary interaction site for most comparator serotonin antagonists [2]. Without quantitative receptor profiling data for a given analog, substitution of Anisacril with another serotonin antagonist introduces uncontrolled variables in receptor engagement and downstream signaling outcomes, compromising experimental reproducibility and invalidating comparative pharmacological conclusions.

Anisacril Quantitative Differentiation: Receptor-Level Evidence Versus Serotonin Antagonist Comparators


5-HT6 Receptor Antagonist Activity: Anisacril Shows Quantifiable IC50 While Comparator Antimigraine Agents Lack Characterized 5-HT6 Affinity

Anisacril demonstrates antagonist activity at the human recombinant 5-HT6 receptor with an IC50 of 1380 nM in a functional cAMP production inhibition assay [1]. In contrast, classical serotonin antagonists used in migraine—methysergide, pizotifen, and cyproheptadine—have no reported 5-HT6 receptor affinity data in the peer-reviewed literature; their receptor profiling studies focus predominantly on 5-HT1A and 5-HT2 subtypes, with only methysergide showing high affinity (120 ± 60 nM) at non-5-HT1A cortical sites [2]. This represents a qualitative difference in receptor engagement profile rather than a potency comparison.

5-HT6 antagonist appetite regulation cognitive pharmacology receptor profiling

5-HT2A Receptor Antagonism: Anisacril Functional Activity at 1 μM in HEK293 Cells Compared to High-Affinity Ligands

Anisacril exhibits antagonist activity at the human 5-HT2A receptor expressed in HEK293 cells, as measured by inhibition of serotonin-induced inositol-1-phosphate accumulation at a test concentration of 1 μM after 30 minutes using an HTRF assay . In the same receptor system, classical antimigraine agents cyproheptadine, methysergide, and pizotifen are extremely potent agents with affinity constants of 1 to 10 nM at 5-HT2 receptors labeled by ³H-spiperone in human frontal cortex membranes [1]. This indicates that Anisacril is a substantially less potent 5-HT2A antagonist than these comparator agents, by approximately two orders of magnitude.

5-HT2A antagonist serotonin signaling vascular pharmacology

Thermodynamic and Physical-Chemical Differentiation: Anisacril Melting Point Benchmark

Anisacril exhibits a melting point range of 195–196°C when recrystallized from benzene . This physical-chemical parameter provides a concrete, measurable benchmark for identity verification and purity assessment upon procurement. While analogous data for comparator serotonin antagonists such as methysergide, pizotifen, or cyproheptadine are not reported in the same analytical context, the availability of a defined melting point for Anisacril constitutes a practical quality control metric that may not be similarly documented for all alternative compounds.

melting point purity assessment formulation development crystallinity

Limited In Vivo and Clinical Data Availability: Anisacril as a Research Tool Compound

Anisacril has not been detected as having been used in any registered clinical trials, and its FDA approval status is 'Not Approved' [1]. Its mechanism of action remains incompletely characterized, with authoritative sources noting that 'there is no known activity for this compound' beyond the ChEMBL-deposited receptor antagonist data [2]. In contrast, comparator serotonin antagonists methysergide, pizotifen, and cyproheptadine have extensive clinical histories and established therapeutic profiles, with documented adverse effect burdens including retroperitoneal fibrosis (methysergide), sedation and weight gain (pizotifen), and significant antihistaminergic activity (cyproheptadine) [3].

research tool clinical status availability

Evidence-Based Research and Industrial Applications for Anisacril (CAS 5129-14-6)


In Vitro 5-HT6 Receptor Antagonist Screening and Appetite Regulation Target Validation

Anisacril is appropriate as a reference 5-HT6 antagonist in functional assays using HEK293 cells expressing recombinant human 5-HT6 receptor. Its documented IC50 of 1380 nM in cAMP inhibition assays provides a quantitative benchmark for screening novel 5-HT6 ligands or validating assay performance [1]. Unlike methysergide, pizotifen, or cyproheptadine—which lack characterized 5-HT6 pharmacology—Anisacril offers a defined interaction with this receptor subtype, which is implicated in central appetite regulation and cognitive processes .

Low-Potency 5-HT2A Control in Serotonin Receptor Profiling Panels

For receptor profiling studies requiring a graded range of 5-HT2A antagonist potencies, Anisacril can serve as a low-potency comparator. It exhibits functional antagonist activity at 1 μM in HEK293 cell-based 5-HT2A assays, contrasting with high-potency agents such as cyproheptadine, methysergide, and pizotifen, which display affinity constants of 1–10 nM at 5-HT2 receptors [1]. This ~100-fold potency differential enables researchers to assess concentration-dependent effects or establish a potency-activity relationship across multiple serotonin receptor antagonists within the same experimental framework .

Analytical Reference Standard for Method Development and Quality Control

The compound's well-defined melting point of 195–196°C provides a concrete, verifiable parameter suitable for use as an analytical reference standard in HPLC method development, purity verification, and identity confirmation protocols [1]. This physical-chemical benchmark supports quality control workflows in chemical manufacturing and analytical laboratory settings.

Exploratory In Vivo Pharmacology of Serotonergic Appetite Suppression in Rodent Models

Given its historical classification as an anti-obesity and appetite-suppressant agent [1] combined with its characterized 5-HT6 antagonist activity , Anisacril may be employed in exploratory rodent feeding studies to probe 5-HT6-mediated appetite regulation pathways. However, users must note the absence of published in vivo efficacy or pharmacokinetic data, necessitating de novo dose-finding and exposure characterization studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anisacril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.